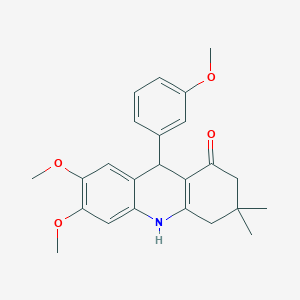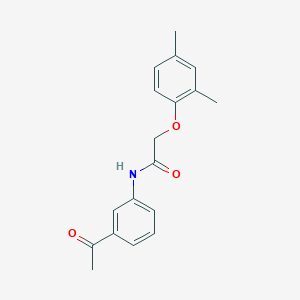
6,7-DIMETHOXY-9-(3-METHOXYPHENYL)-3,3-DIMETHYL-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-DIMETHOXY-9-(3-METHOXYPHENYL)-3,3-DIMETHYL-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a hexahydroacridinone core.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Mecanismo De Acción
The mechanism by which this compound exerts its effects is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes.
Comparación Con Compuestos Similares
Similar compounds include other acridinone derivatives, which share the hexahydroacridinone core but differ in the substituents attached to the core structure. These differences can result in varying chemical and biological properties, making each compound unique in its applications and effects.
Propiedades
IUPAC Name |
6,7-dimethoxy-9-(3-methoxyphenyl)-3,3-dimethyl-2,4,9,10-tetrahydroacridin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-24(2)12-18-23(19(26)13-24)22(14-7-6-8-15(9-14)27-3)16-10-20(28-4)21(29-5)11-17(16)25-18/h6-11,22,25H,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRVOPAMNOAIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=CC(=C(C=C3N2)OC)OC)C4=CC(=CC=C4)OC)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5522998.png)
![Methyl pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaene-4-carboxylate](/img/structure/B5523007.png)
![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5523011.png)

![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-6-(trifluoromethyl)nicotinamide](/img/structure/B5523039.png)
![2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5523042.png)
![3,4,4-trimethyl-1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]pyrrolidin-3-ol](/img/structure/B5523050.png)
![(1S*,5R*)-3-(1,3-benzothiazol-6-ylcarbonyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523055.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B5523061.png)
![(1S,5R)-3-(2-ethylpyridine-4-carbonyl)-6-(3-methylbut-2-enyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523064.png)
![methyl 4-[(3-phenoxypropanoyl)amino]benzoate](/img/structure/B5523071.png)
![(E)-1-[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5523075.png)

![2-methyl-4-(4-{[(2S)-2-(1-piperidinylcarbonyl)-1-pyrrolidinyl]methyl}phenyl)-2-butanol](/img/structure/B5523101.png)
